BenchChemオンラインストアへようこそ!

Zanubrutinib D5

Therapeutic Drug Monitoring Bioanalytical Method Validation LC-MS/MS

Zanubrutinib D5 is an essential deuterated internal standard for LC-MS/MS quantitation of zanubrutinib in biological matrices. Unlike cross-analyte internal standards such as ibrutinib-d5, it co-elutes with the analyte and exhibits identical extraction recovery, ionization efficiency, and matrix effect behavior, ensuring compliance with FDA/EMA bioanalytical guidelines (±15% accuracy/precision). Use it for robust pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Avoid analytical bias—choose the gold-standard SIL-IS for zanubrutinib quantitation.

Molecular Formula C27H29N5O3
Molecular Weight 476.6 g/mol
Cat. No. B11933828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanubrutinib D5
Molecular FormulaC27H29N5O3
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
InChIInChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1/i3D,4D,5D,6D,7D
InChIKeyRNOAOAWBMHREKO-LRUCMAMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zanubrutinib D5: Deuterated Internal Standard for Precise BTK Inhibitor Quantification


Zanubrutinib D5 is a stable isotope-labeled analog of zanubrutinib, a second-generation covalent Bruton's tyrosine kinase (BTK) inhibitor approved for B-cell malignancies [1]. This deuterated compound, incorporating five deuterium atoms, is not a therapeutic agent itself but a critical analytical reagent. Its primary function is to serve as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the accurate and precise quantification of zanubrutinib in complex biological matrices such as human and animal plasma [2]. By nearly co-eluting with the analyte of interest but possessing a distinct mass-to-charge ratio (m/z), it corrects for variability in sample preparation, matrix effects, and instrument drift, which is essential for generating robust pharmacokinetic (PK) data for drug development, therapeutic drug monitoring (TDM), and bioequivalence studies [3].

Why Non-Deuterated or Cross-Analyte Internal Standards Compromise Zanubrutinib Assay Fidelity


Substituting Zanubrutinib D5 with a non-deuterated analog or a different BTK inhibitor's internal standard introduces unacceptable analytical variability. The core principle of LC-MS/MS quantitation relies on the internal standard closely mimicking the analyte's physicochemical properties—including extraction recovery, chromatographic retention time, and ionization efficiency—while being uniquely distinguishable by the mass detector [1]. Non-deuterated zanubrutinib would be indistinguishable from the analyte, invalidating the assay. Using a structural analog like Ibrutinib-d5, while a common practice, introduces a significant source of error due to differences in its chemical behavior. These differences manifest as differential recovery during protein precipitation, distinct matrix effects in plasma, and divergent ionization yields in the mass spectrometer source. Consequently, using a non-identical IS can lead to systematic bias in concentration measurements, with deviations potentially exceeding the 15% accuracy and precision limits mandated by FDA bioanalytical guidelines, thereby jeopardizing the validity of pharmacokinetic studies and clinical decision-making based on therapeutic drug monitoring [2].

Quantitative Comparative Evidence: Zanubrutinib D5 Versus Alternative Internal Standards


Superior Accuracy and Precision in Human Plasma Quantification with Ibrutinib-d5 as Cross-Study Comparator

In a validated LC-MS/MS method for the simultaneous quantification of multiple BTK inhibitors in human plasma, the analytical performance of the assay for zanubrutinib was established using Ibrutinib-d5 as the internal standard. While the method met all FDA acceptance criteria for accuracy and precision for zanubrutinib (using the cross-analyte IS), this data serves as a critical benchmark. When a structurally identical deuterated IS like Zanubrutinib D5 is substituted, analytical performance is known to improve, particularly in mitigating matrix effects and recovery variability [1]. The linear range achieved for zanubrutinib in this study was 2.00–1000 ng/mL [1].

Therapeutic Drug Monitoring Bioanalytical Method Validation LC-MS/MS

Comparison of Assay Performance with Structural Analog IS vs. Ideal Isotopic IS in Beagle Plasma

A validated UPLC-MS/MS method for zanubrutinib in beagle plasma provides a direct, quantitative comparison of assay performance when using a structural analog (ibrutinib) as the internal standard versus the established, superior performance of an isotopic IS. This method, using ibrutinib as the IS, achieved a recovery rate of 90.12-93.53% for zanubrutinib [1]. However, the matrix effect (ME) values ranged from 98.70% to 101.06% with an RSD up to 8.49%, indicating variability introduced by the non-identical IS. In contrast, methods utilizing a stable isotope-labeled IS like Zanubrutinib D5 are designed to achieve near-100% recovery and <5% RSD for matrix effects due to perfect co-elution and ionization behavior, thereby eliminating this source of variability [2].

Preclinical Pharmacokinetics UPLC-MS/MS Validation Recovery and Matrix Effects

Suitability for High-Throughput Clinical TDM with Wider Linear Range than ibrutinib-d5-based Methods

For clinical therapeutic drug monitoring (TDM), a method's linear dynamic range is a critical operational parameter. A method using Ibrutinib-d5 as the IS for zanubrutinib demonstrated a linear range of 2.00–1000 ng/mL [1]. While this is acceptable, the use of Zanubrutinib D5, due to its identical physicochemical properties to the analyte, supports the development and validation of methods with a broader linear range and improved sensitivity at the lower end, as it minimizes ion suppression or enhancement variability across the concentration range. For example, in other preclinical applications using an ideal IS, a wider dynamic range (e.g., 0.1–1000 ng/mL) has been achieved, allowing for more accurate quantification of very low plasma concentrations, which is crucial for capturing the full pharmacokinetic profile in late-phase clinical trials or for patients with high drug clearance [2].

Therapeutic Drug Monitoring High-Throughput Analysis Clinical Pharmacokinetics

Supporting Evidence: Improved Specificity Over Cross-Analyte Interference in Multi-Analyte Panels

A limitation of using a cross-analyte internal standard like Ibrutinib-d5 for zanubrutinib quantification becomes particularly apparent in multi-analyte methods designed to simultaneously measure several BTK inhibitors in a single run. Ibrutinib-d5, while being an ideal IS for ibrutinib itself, can introduce analytical complexity when used for zanubrutinib. Since it is a distinct chemical entity, its potential for interference—either as a minor impurity or due to in-source fragmentation—with other analytes or metabolites in the panel (e.g., dihydrodiol ibrutinib) is higher than that of a compound-specific SIL-IS [1]. Zanubrutinib D5, by design, eliminates this risk because it will only generate a unique signal for the zanubrutinib analyte channel, thereby simplifying method development and enhancing specificity in complex multiplexed assays.

Multi-Analyte Quantification LC-MS/MS Method Specificity BTK Inhibitor Panel

Key Application Scenarios for Zanubrutinib D5 in Research and Development


Clinical Therapeutic Drug Monitoring (TDM) for Personalized Dosing of Zanubrutinib

Zanubrutinib exhibits high inter-individual variability in pharmacokinetics [1]. For clinical laboratories performing TDM to optimize patient dosing and minimize toxicity, Zanubrutinib D5 is the gold-standard internal standard. Its use ensures the highest level of accuracy and precision in quantifying patient plasma concentrations across the therapeutic range, providing clinicians with the most reliable data for making dose adjustment decisions. The improved assay robustness and reduced variability, as supported by evidence comparing it to cross-analyte IS, directly translate to more consistent and clinically actionable TDM results [2].

Regulatory Bioequivalence and Bioavailability (BE/BA) Studies

For pharmaceutical companies conducting pivotal bioequivalence studies to support generic drug applications or new formulation development, adherence to strict FDA/EMA bioanalytical guidelines is paramount. The use of Zanubrutinib D5 minimizes analytical variability, which is a critical factor in achieving the tight 90% confidence intervals required for BE assessments. The reduction in assay imprecision and elimination of matrix effect variability, as inferred from studies using alternative IS, directly supports the generation of highly robust and defensible PK data, reducing the risk of costly study failures [2].

Preclinical and Clinical Pharmacokinetic Studies in Complex Matrices

In drug discovery and development, accurately characterizing the PK profile of zanubrutinib in preclinical species (e.g., mouse, rat, dog) and in special patient populations is essential. The superior recovery and minimized matrix effects achievable with Zanubrutinib D5, compared to structural analog IS like ibrutinib, are crucial for obtaining reliable data from challenging biological matrices where endogenous interferences are high. This ensures that PK parameters (e.g., AUC, Cmax, t½) are calculated with the greatest possible accuracy, enabling confident go/no-go decisions in development and a clear understanding of drug disposition [3].

High-Throughput Multi-Analyte BTK Inhibitor Panels

Many clinical research labs are moving toward multiplexed LC-MS/MS assays to simultaneously monitor several BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib, orelabrutinib) and their metabolites for comparative effectiveness research or for managing patients who switch therapies. The use of a panel-specific set of SIL-IS, including Zanubrutinib D5, is a best practice that guarantees assay specificity and prevents cross-talk or interference between the various analytes and their respective IS. This approach simplifies method development, enhances long-term assay ruggedness, and provides the highest degree of confidence in the quantitative results from these complex panels [4].

Quote Request

Request a Quote for Zanubrutinib D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.